6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
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Overview
Description
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with methoxy and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . Another method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroisoquinolinium salts.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, dihydroisoquinolinium salts, and other derivatives with modified functional groups.
Scientific Research Applications
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline and quinolizidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as catechol-O-methyltransferase (COMT) and bind to receptors involved in neurotransmission . These interactions can modulate various biological processes, making the compound valuable for therapeutic applications.
Comparison with Similar Compounds
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the hydroxyl group at the 7th position.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without methoxy or hydroxyl groups, making it less reactive in certain chemical reactions.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13338-66-4 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)11(14)12(16-3)9(8)7-13/h6,14H,4-5,7H2,1-3H3 |
InChI Key |
ZJUWNYMWJKNZJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C(=C2C1)OC)O)OC |
Origin of Product |
United States |
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